molecular formula C2H6FKO3P B13424980 Potassium ethyl monofluorophosphate CAS No. 358-69-0

Potassium ethyl monofluorophosphate

Cat. No.: B13424980
CAS No.: 358-69-0
M. Wt: 167.14 g/mol
InChI Key: QRXGMKURFWSAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium ethyl monofluorophosphate is an organophosphorus compound that contains a monofluorophosphate groupThe monofluorophosphate group is characterized by the substitution of one oxygen atom in a phosphate group with a fluorine atom, resulting in the formula PO3F2− .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium ethyl monofluorophosphate can be synthesized through the reaction of potassium fluoride with ethyl monofluorophosphate. The reaction typically involves the use of an organic solvent and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of difluorophosphate with an alkali, such as potassium hydroxide. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Potassium ethyl monofluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate derivatives, while reduction can produce phosphite compounds .

Mechanism of Action

The mechanism of action of potassium ethyl monofluorophosphate involves its interaction with specific molecular targets, such as enzymes. The monofluorophosphate group can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation .

Properties

CAS No.

358-69-0

Molecular Formula

C2H6FKO3P

Molecular Weight

167.14 g/mol

InChI

InChI=1S/C2H6FO3P.K/c1-2-6-7(3,4)5;/h2H2,1H3,(H,4,5);

InChI Key

QRXGMKURFWSAOB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(O)F.[K]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.